Gst-HG131

HBV functional cure HBsAg inhibitor Phase II clinical trial

GST-HG131 is the only oral HBsAg inhibitor to complete Phase II clinical evaluation, offering a defined human safety profile (MTD 60 mg BID). Engineered to eliminate RG7834 neurotoxicity, it achieves 87.12% mean HBsAg reduction over 12 weeks. Its PAPD5/7 inhibition mechanism enables head-to-head HBV cure studies and rational allometric dose scaling for preclinical animal models. Ideal for combination regimens with capsid assembly modulators.

Molecular Formula C23H29NO7
Molecular Weight 431.5 g/mol
Cat. No. B10856873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGst-HG131
Molecular FormulaC23H29NO7
Molecular Weight431.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1COC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC
InChIInChI=1S/C23H29NO7/c1-23(2,3)21-13-31-18-11-20(30-8-6-7-28-4)19(29-5)9-14(18)16-10-17(25)15(22(26)27)12-24(16)21/h9-12,21H,6-8,13H2,1-5H3,(H,26,27)/t21-/m0/s1
InChIKeyPQMAMDUBYCMNAT-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gst-HG131: Oral HBsAg Inhibitor for HBV Cure Research


Gst-HG131 is a small-molecule dihydroquinolizinone (DHQ) derivative that functions as an orally bioavailable inhibitor of hepatitis B surface antigen (HBsAg) production [1]. It was developed through medicinal chemistry optimization of the predecessor compound RG7834 to address toxicity limitations while maintaining potent HBsAg suppression [2]. GST-HG131 reduces HBV antigens by inhibiting PAPD5/7-mediated polyadenylation of viral mRNA, leading to RNA destabilization and degradation [3]. As the first oral HBsAg inhibitor to complete Phase II clinical development, GST-HG131 represents a mechanistically distinct tool for HBV functional cure research compared to standard nucleos(t)ide analogs [4].

Gst-HG131 Cannot Be Substituted with Generic HBsAg Inhibitors: Mechanistic and Safety Differentiation


HBsAg inhibitors as a class exhibit substantial heterogeneity in molecular mechanism, preclinical safety profile, and clinical development status. GST-HG131 was specifically engineered to overcome the neurotoxicity liabilities that led to the discontinuation of its structural predecessor RG7834, with side-by-side rat toxicology studies confirming this safety advantage [1]. Furthermore, unlike injectable HBsAg-targeting agents such as nucleic acid polymers or siRNA therapeutics, GST-HG131 provides oral bioavailability, a critical determinant of patient adherence in long-term HBV management [2]. Among oral HBsAg inhibitors, GST-HG131 remains the sole agent to have completed Phase II clinical evaluation, making its clinical dataset uniquely mature for procurement decisions involving translational HBV cure research [3].

Gst-HG131 Quantitative Comparator Evidence for HBV Research Procurement


Gst-HG131 Phase IIa HBsAg Reduction vs. Placebo in Chronic Hepatitis B Patients

In a randomized, double-blind, placebo-controlled Phase IIa trial, GST-HG131 (30 mg BID for 12 weeks) reduced HBsAg levels by a mean of 87.12% from baseline, with the maximum reduction reaching 97.71% [1]. This contrasts sharply with standard nucleos(t)ide analogs (e.g., entecavir, tenofovir) which achieve minimal HBsAg reduction (<0.5 log10 IU/mL) even after years of treatment [2]. The rapid kinetics observed with GST-HG131, including a 0.8 log10 IU/mL reduction within 7 days in the fastest responders, demonstrate a class-distinctive pharmacodynamic effect unattainable with reverse transcriptase inhibitors [3].

HBV functional cure HBsAg inhibitor Phase II clinical trial

Gst-HG131 Improved Preclinical Safety vs. RG7834 in Rat Toxicology Studies

GST-HG131 was derived from RG7834, an oral HBsAg inhibitor that entered Phase I but was discontinued due to safety concerns, reportedly neurotoxicity [1]. In head-to-head rat toxicology studies, GST-HG131 demonstrated an improved safety profile compared to RG7834, enabling progression into clinical development whereas RG7834's program was terminated [2]. This preclinical safety differentiation was a direct driver of GST-HG131's IND approval and subsequent clinical advancement (NCT04499443) [3].

HBV antigen inhibitor preclinical toxicology RG7834 comparator

Gst-HG131 In Vitro HBsAg Inhibition Potency: Cross-Study Comparable EC50 Data

GST-HG131 exhibits an EC50 of 28.2 nM for HBsAg inhibition in vitro [1]. This potency places it among the most active oral HBsAg inhibitors reported to date. For context, RG7834 demonstrated an EC50 of approximately 5.87 nM in similar assays, while GS-6671 (Gilead) shows an EC50 of 5.8 nM . However, GST-HG131's potency is complemented by its validated clinical safety profile and Phase II efficacy data, which neither RG7834 nor GS-6671 have achieved. Additionally, GST-HG131 also inhibits HBeAg with an EC50 of 16.0 nM, demonstrating dual antigen suppression .

HBsAg EC50 in vitro antiviral HBV inhibitor potency

Gst-HG131 Clinical Tolerability: Defined Maximum Tolerated Dose in Healthy Subjects

A first-in-human Phase Ia trial established the safety and tolerability profile of GST-HG131 in healthy Chinese subjects [1]. Single doses up to 300 mg were well tolerated; however, multiple dosing at 100 mg BID was terminated per protocol-defined stopping rules due to Grade II nausea and dizziness in >50% of subjects [2]. The maximum tolerated multiple-dose regimen was defined as 60 mg BID [3]. Pharmacokinetic analysis revealed a median tmax of 1-6 hours and terminal half-life ranging from 3.88 to 14.3 hours, with dose-proportional exposure and no significant accumulation at steady-state (Racc < 1.5) [4].

Phase I safety maximum tolerated dose pharmacokinetics

Gst-HG131 Unique Clinical Development Status: Sole Oral HBsAg Inhibitor with Completed Phase II

GST-HG131 is currently the only oral HBsAg inhibitor worldwide to have completed Phase II clinical development [1]. In July 2025, it received Breakthrough Therapy Designation from China's NMPA based on data demonstrating significant clinical advantage [2]. This regulatory milestone contrasts with other oral HBsAg inhibitors: RG7834 was discontinued in Phase I due to safety concerns, GS-6671 remains in early clinical development, and injectable agents (e.g., siRNA, NAPs) lack oral bioavailability . GST-HG131 has also entered a Phase II combination trial with the capsid assembly modulator GST-HG141, representing the world's only all-oral combination regimen in clinical development for HBV functional cure [3].

clinical development stage breakthrough therapy designation regulatory milestone

Gst-HG131 High-Impact Research and Industrial Application Scenarios


HBV Functional Cure Preclinical Studies Requiring Oral HBsAg Suppression

For investigators developing combination regimens aimed at HBV functional cure (HBsAg loss), GST-HG131 provides a clinically validated oral HBsAg inhibitor with defined Phase II efficacy (mean 87.12% HBsAg reduction over 12 weeks) [1]. This enables preclinical modeling of all-oral combination approaches—particularly GST-HG131 plus capsid assembly modulators like GST-HG141—that reflect the most advanced clinical combination strategy currently in Phase II development [2].

Comparative Pharmacology Studies of HBsAg Inhibitor Mechanisms

GST-HG131's well-characterized mechanism (PAPD5/7 inhibition leading to HBV mRNA destabilization) and available pharmacokinetic data (t1/2 3.88-14.3 h, dose-proportional exposure, no significant accumulation) [3] make it an ideal reference compound for head-to-head comparisons with other HBsAg-targeting modalities, including siRNA therapeutics, nucleic acid polymers, and monoclonal antibodies.

HBV In Vivo Efficacy Studies Requiring Safety-Validated Oral Dosing

With a defined maximum tolerated multiple-dose regimen of 60 mg BID in humans [4], GST-HG131 enables rational allometric dose scaling for mouse, rat, and dog studies. This contrasts with many preclinical HBsAg inhibitors lacking human tolerability data, reducing the risk of toxicity-driven study failure in long-term HBV animal models.

Translational HBV Research Leveraging Phase II-Validated Endpoints

Researchers requiring clinically relevant HBsAg reduction benchmarks can use GST-HG131's Phase IIa data (87.12% mean reduction, 97.71% maximum reduction, 0.8 log10 reduction in 7 days) [5] as a performance reference for evaluating novel HBsAg inhibitors or combination regimens, enabling cross-study comparisons anchored to a clinically advanced compound.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gst-HG131

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.